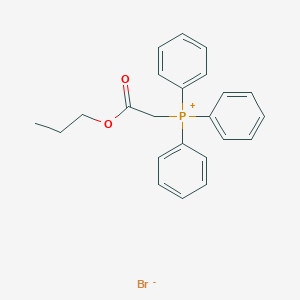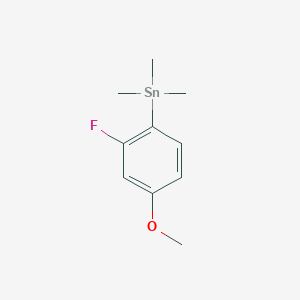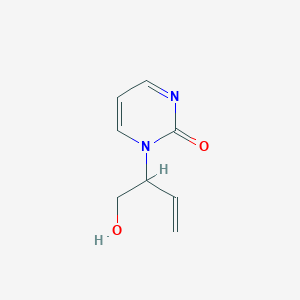![molecular formula C16H14N2O2 B14318259 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione CAS No. 112176-73-5](/img/structure/B14318259.png)
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione: is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a naphthalen-1-yl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 1-naphthaldehyde with 1,3-dimethylimidazolidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalen-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding naphthalen-1-yl oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated naphthalen-1-yl derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Imidazolidine-2,4-dione: A parent compound with similar structural features.
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione: A closely related compound with a methyl group at the 5-position.
1,3-Dimethyl-2-imidazolidinone: Another imidazolidine derivative with different substituents.
Uniqueness: 1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the naphthalen-1-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
112176-73-5 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1,3-dimethyl-5-(naphthalen-1-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-14(15(19)18(2)16(17)20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,1-2H3 |
Clé InChI |
SQGIDSLYFRLXGO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=CC=CC3=CC=CC=C32)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)

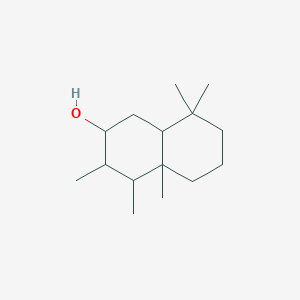
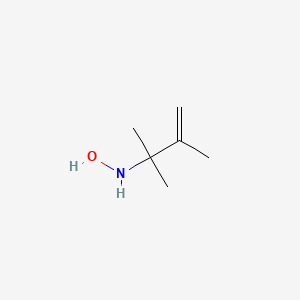
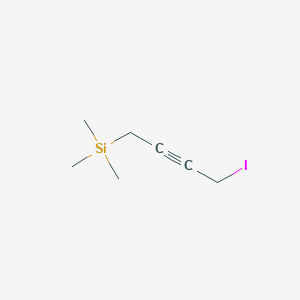
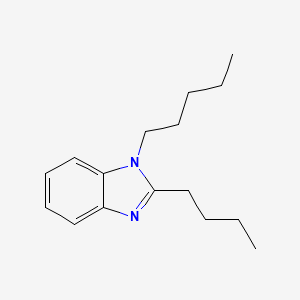
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)

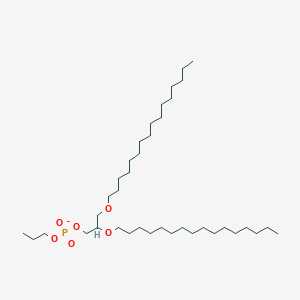
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
